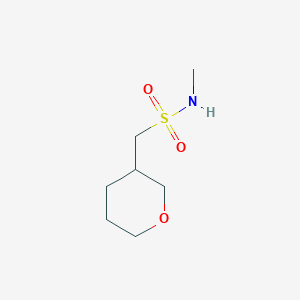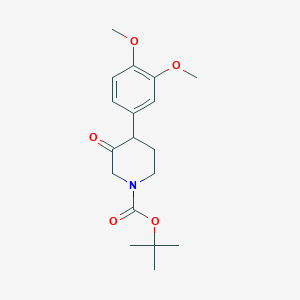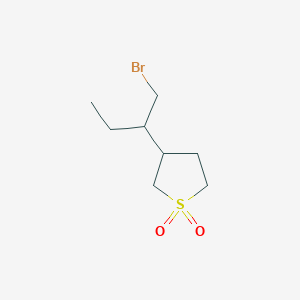
3-(1-Bromobutan-2-yl)-1lambda6-thiolane-1,1-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Bromobutan-2-yl)-1lambda6-thiolane-1,1-dione is a chemical compound with a unique structure that includes a bromobutane moiety attached to a thiolane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Bromobutan-2-yl)-1lambda6-thiolane-1,1-dione typically involves the reaction of 1-bromobutane with thiolane-1,1-dione under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency in the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1-Bromobutan-2-yl)-1lambda6-thiolane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiolane derivatives.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiolane derivatives, and various substituted thiolanes, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
3-(1-Bromobutan-2-yl)-1lambda6-thiolane-1,1-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(1-Bromobutan-2-yl)-1lambda6-thiolane-1,1-dione involves its interaction with molecular targets through its bromobutane and thiolane moieties. The bromine atom can participate in nucleophilic substitution reactions, while the thiolane ring can undergo various transformations. These interactions can affect molecular pathways and lead to the formation of specific products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromobutan-2-ylbenzene: This compound has a similar bromobutane moiety but is attached to a benzene ring instead of a thiolane ring.
1-Bromo-3-(1-bromobutan-2-yl)benzene: This compound contains two bromine atoms and a benzene ring, making it structurally similar but with different reactivity.
1-(1-Bromobutan-2-yl)-3-fluorobenzene: This compound includes a fluorine atom in addition to the bromobutane moiety, offering different chemical properties.
Uniqueness
3-(1-Bromobutan-2-yl)-1lambda6-thiolane-1,1-dione is unique due to its combination of a bromobutane moiety and a thiolane ring
Eigenschaften
Molekularformel |
C8H15BrO2S |
|---|---|
Molekulargewicht |
255.17 g/mol |
IUPAC-Name |
3-(1-bromobutan-2-yl)thiolane 1,1-dioxide |
InChI |
InChI=1S/C8H15BrO2S/c1-2-7(5-9)8-3-4-12(10,11)6-8/h7-8H,2-6H2,1H3 |
InChI-Schlüssel |
IFEFBHXWQMUFRJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CBr)C1CCS(=O)(=O)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(5-Nitrothien-2-YL)carbonyl]piperazine](/img/structure/B13183341.png)
![Methyl 2-ethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13183344.png)

![(Z)-(3-Methoxypropyl)({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)amine](/img/structure/B13183348.png)
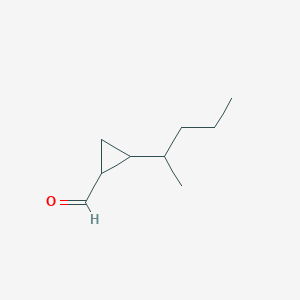
![3-Amino-1-[1-(methylsulfanyl)cyclobutyl]propan-1-ol](/img/structure/B13183359.png)
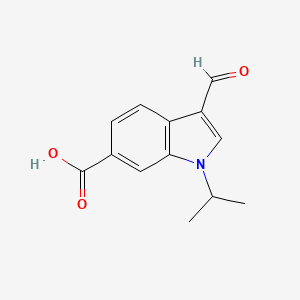
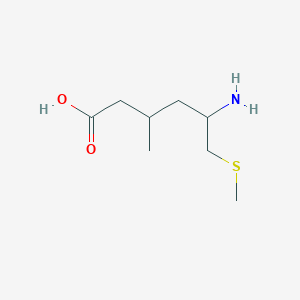
![1-[(tert-Butoxy)carbonyl]-4-(3-methoxypropyl)piperidine-4-carboxylic acid](/img/structure/B13183381.png)
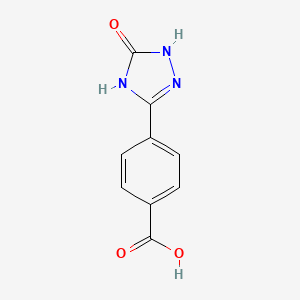
![Methyl 4,4-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13183392.png)
![2-[3-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-3-carbaldehyde](/img/structure/B13183399.png)
